Einecs 306-138-0
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals, including EINECS 306-138-0, which is subject to regulatory evaluation under the EU’s REACH legislation . REACH mandates the use of computational tools like Quantitative Structure-Activity Relationships (QSARs) and Read-Across Structure Activity Relationships (RASAR) to fill data gaps for such substances, minimizing animal testing . These methods rely on structural and functional similarities to predict properties of uncharacterized compounds using data from labeled analogs .
Properties
CAS No. |
96446-11-6 |
|---|---|
Molecular Formula |
C29H50O5Sn |
Molecular Weight |
597.4 g/mol |
IUPAC Name |
tributylstannyl (1R,4aS,4bS,7R,10aR)-7-ethenyl-1,4a,7-trihydroxy-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C17H24O5.3C4H9.Sn/c1-2-15(20)9-6-12-11(10-15)4-5-13-16(12,21)7-3-8-17(13,22)14(18)19;3*1-3-4-2;/h2,10,12-13,20-22H,1,3-9H2,(H,18,19);3*1,3-4H2,2H3;/q;;;;+1/p-1/t12-,13+,15-,16-,17+;;;;/m0..../s1 |
InChI Key |
IZDZOMIUSQGTSC-GJKSXTFYSA-M |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)[C@]1(CCC[C@]2([C@H]1CCC3=C[C@@](CC[C@@H]32)(C=C)O)O)O |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1(CCCC2(C1CCC3=CC(CCC32)(C=C)O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthetic routes for Einecs 306-138-0 involve the reaction of tributylstannyl chloride with the appropriate phenanthrene derivative under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Einecs 306-138-0 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin derivatives.
Substitution: The compound can undergo substitution reactions where the tributylstannyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. Major products formed from these reactions include various organotin compounds and phenanthrene derivatives .
Scientific Research Applications
Einecs 306-138-0 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of Einecs 306-138-0 involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction and gene expression .
Comparison with Similar Compounds
Methodology for Identifying Analogs
Similarity assessment for EINECS compounds typically involves:
- Structural Similarity : Calculated using the Tanimoto index based on PubChem 2D fingerprints, with a threshold of ≥70% similarity to classify analogs .
- Functional Similarity : Grouping compounds by shared applications or biological activities (e.g., surfactants, flame retardants).
For example, RASAR models use a network approach where 1,387 labeled REACH Annex VI compounds can cover 33,000 unlabeled EINECS chemicals via structural analogs, demonstrating the efficiency of similarity-based clustering .
Hypothetical Data Table: Comparison of EINECS 306-138-0 with Analogs
The table below illustrates a hypothetical comparison based on methodologies from , and 13:
Key Findings
Structural Analog Coverage :
- High similarity (≥70%) enables reliable read-across predictions. For instance, Compound A (similarity 0.87) could predict this compound’s hydrophobicity (Log Po/w) and acute toxicity .
- Lower similarity scores (e.g., 0.62 for Compound C) limit predictive accuracy, necessitating additional experimental validation .
Functional Group Analysis :
- If this compound contains ester groups (hypothetical formula C₇H₁₄O₂), analogs like Compound C (chlorinated ester) may share applications in polymer synthesis or solvents .
Challenges and Limitations
- Threshold Variability : The 70% similarity threshold () may exclude functionally relevant analogs with lower structural overlap .
- Data Gaps : Over 54% of EINECS chemicals lack sufficient data for QSAR modeling, complicating comparisons for poorly characterized substances like this compound .
- Validation Needs : Read-across predictions require validation via in vitro assays or literature cross-checks to ensure reliability .
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